molecular formula C20H12N4O2S B289937 14-(4-acetylphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

14-(4-acetylphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

Cat. No.: B289937
M. Wt: 372.4 g/mol
InChI Key: LVFILXGIDSGOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-acetylphenyl)[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines multiple aromatic rings and heteroatoms, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetylphenyl)[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-(4-acetylphenyl)[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce functional groups like halogens or alkyl chains .

Scientific Research Applications

Chemistry

In chemistry, 3-(4-acetylphenyl)[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an anticancer and antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines and to act against bacterial strains .

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile candidate for applications in materials science .

Mechanism of Action

The mechanism of action of 3-(4-acetylphenyl)[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of cellular processes such as DNA replication or protein synthesis. The exact pathways involved can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine and thienoquinoline derivatives, such as:

Uniqueness

What sets 3-(4-acetylphenyl)[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one apart is its unique combination of structural features, which allows for a wide range of chemical modifications and applications. Its ability to act as both an electron donor and acceptor makes it particularly valuable in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C20H12N4O2S

Molecular Weight

372.4 g/mol

IUPAC Name

14-(4-acetylphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one

InChI

InChI=1S/C20H12N4O2S/c1-11(25)12-6-8-14(9-7-12)24-20(26)18-17(22-23-24)15-10-13-4-2-3-5-16(13)21-19(15)27-18/h2-10H,1H3

InChI Key

LVFILXGIDSGOIH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC5=CC=CC=C5N=C4S3)N=N2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC5=CC=CC=C5N=C4S3)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.